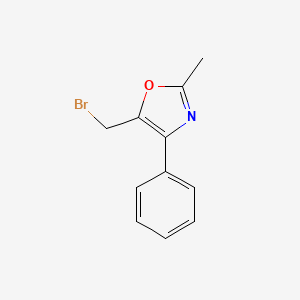

5-Bromomethyl-2-methyl-4-phenyloxazole

Vue d'ensemble

Description

5-Bromomethyl-2-methyl-4-phenyloxazole is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phenyloxazole, including 5-bromomethyl-2-methyl-4-phenyloxazole, exhibit significant antimicrobial properties. For instance, a study focused on phenyloxadiazole derivatives showed that certain compounds inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound labeled as 5b from this series displayed an inhibition rate of 46.85% against biofilm formation, indicating the potential of these derivatives in treating bacterial infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In studies involving various substituted oxazole derivatives, compounds similar to this compound demonstrated varying degrees of anti-inflammatory activity, suggesting its potential use in managing inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound and its derivatives. Research indicates that modifications to the oxazole ring and substituents can significantly influence biological activity. For example, the introduction of different substituents on the phenyl ring was shown to enhance or diminish antimicrobial effects .

Case Study: Biofilm Inhibition

In a recent experimental study, multiple derivatives were synthesized and tested for their ability to inhibit biofilm formation by Pseudomonas aeruginosa. The results indicated that compounds with specific substitutions on the oxazole ring exhibited superior biofilm inhibitory activity compared to others, highlighting the importance of structural modifications in enhancing bioactivity .

| Compound | Substituent | Inhibition Rate (%) |

|---|---|---|

| 5b | p-chloro | 46.85 |

| 5f | 4-naphthyl | 40.88 |

| Control | - | <10 |

Case Study: Antimicrobial Activity

Another study evaluated the antimicrobial activity of various oxazole derivatives against multiple bacterial strains. The findings revealed that specific modifications led to enhanced antibacterial potency, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Future Directions and Research Opportunities

The promising biological activities associated with this compound open avenues for further research:

- Development of Novel Derivatives : Continued exploration of structural modifications could yield more potent antimicrobial and anti-inflammatory agents.

- Mechanistic Studies : Understanding the molecular mechanisms behind the biological activities of this compound will be essential for its application in therapeutic settings.

- Clinical Trials : Future studies should focus on evaluating the safety and efficacy of this compound in clinical settings.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) in this compound serves as a reactive electrophilic site, enabling nucleophilic substitution. This reaction typically replaces the bromine atom with a nucleophile (e.g., amines, alcohols, or thiols) under basic conditions.

Mechanism :

The reaction proceeds via an SN2 mechanism , where the nucleophile attacks the carbon adjacent to the bromine, displacing it as Br⁻. The oxazole ring’s electron-withdrawing effect stabilizes the transition state, facilitating the substitution.

Example :

When treated with K₂CO₃/DMF and a purine derivative, the bromomethyl group undergoes substitution, yielding N9- and N7-isomers of purine-oxazole hybrids. The reaction produces two isomers in a 1:2.5 ratio, with yields of 25% and 64% , respectively .

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | K₂CO₃/DMF, purine derivative | N9- and N7-isomers of purine-oxazole hybrids | 25% and 64% |

Elimination Reactions

Under strong basic conditions, the bromomethyl group can undergo elimination, forming alkenes via the removal of HBr. This reaction is influenced by the steric and electronic environment of the molecule.

Mechanism :

A base abstracts a β-hydrogen, leading to the formation of a double bond between the carbons adjacent to the bromine. The oxazole ring’s rigidity may influence the regioselectivity of the elimination.

Potential Products :

-

Alkenes : Formation of a double bond between the methyl group and the oxazole ring (e.g., CH₂=CH-oxazole derivatives).

-

Aromatic stability : The resulting alkene may stabilize through resonance with the oxazole ring.

Cross-Coupling Reactions

The bromomethyl group’s potential for cross-coupling (e.g., Suzuki-Miyaura or Heck reactions) suggests applications in forming carbon-carbon bonds. While specific examples are not detailed in the literature, the structural similarity to known bromoalkane substrates supports this possibility.

Mechanism :

Catalyzed by metals like palladium, the bromine atom could act as a leaving group, enabling coupling with boronic acids or alkenes. The oxazole ring’s π-system may enhance catalytic activity in such reactions.

Reaction Conditions and Influencing Factors

-

Solvent and Base : Polar aprotic solvents (e.g., DMF) and weak bases (e.g., K₂CO₃) favor substitution, while strong bases (e.g., KOtBu) promote elimination .

-

Temperature : Elevated temperatures may accelerate elimination, whereas substitution reactions often proceed efficiently at room temperature.

-

Catalysts : Transition metal catalysts (e.g., Pd) could enable cross-coupling, though experimental validation is required.

Propriétés

Numéro CAS |

89149-91-7 |

|---|---|

Formule moléculaire |

C11H10BrNO |

Poids moléculaire |

252.11 g/mol |

Nom IUPAC |

5-(bromomethyl)-2-methyl-4-phenyl-1,3-oxazole |

InChI |

InChI=1S/C11H10BrNO/c1-8-13-11(10(7-12)14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Clé InChI |

LVGYIPQRAINTMA-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(=C(O1)CBr)C2=CC=CC=C2 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.